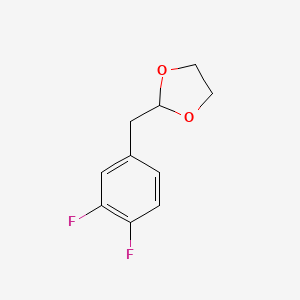
1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the CAS Number: 760211-54-9 and Linear Formula: C10H10F2O2 . It has a molecular weight of 200.18 . The IUPAC name for this compound is 2-(3,4-difluorobenzyl)-1,3-dioxolane .
Molecular Structure Analysis
The InChI code for 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is 1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Wissenschaftliche Forschungsanwendungen
Ratiometric Fluorescent Probes
This compound is used in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione. These probes are crucial in biochemical research for understanding cellular functions and disease mechanisms .
Synthesis of KN-93
It serves as a reactant for microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II. This is significant in pharmacological research, particularly in the study of neurological disorders .
S1 Receptor Ligands
The compound is involved in the preparation of fluorinated spirobenzofuran piperidines as S1 receptor ligands. These ligands have potential therapeutic applications in treating various neurological diseases .
Antitumor Agents
It plays a role in the synthesis of antitumor agents, contributing to cancer research and the development of new cancer therapies .
Indole Derivatives
This chemical is used in regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in medicinal chemistry due to their presence in many pharmaceuticals .
Safety and Hazards
The safety and hazards of a compound depend on its properties and how it’s handled. For 1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, the Risk Statements are 36/37/38, and the Safety Statements are 26-36/37/39 . This indicates that the compound may cause irritation to the eyes, respiratory system, and skin, and that appropriate safety measures should be taken when handling it.
Eigenschaften
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFSPGAXADZYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

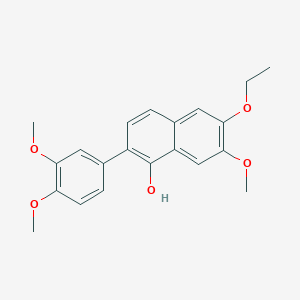
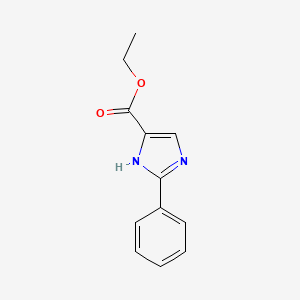
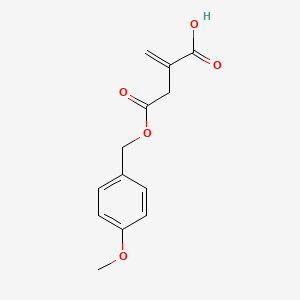
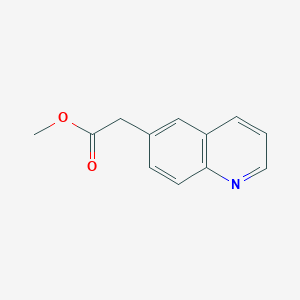
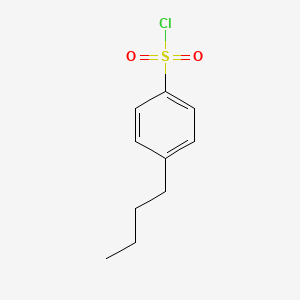
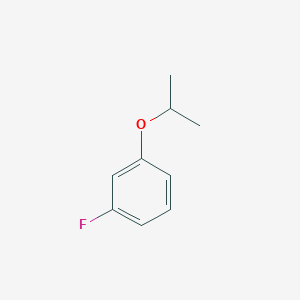
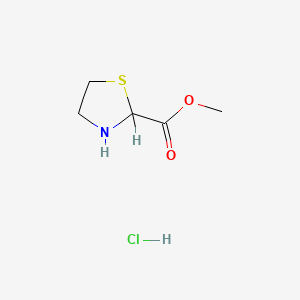
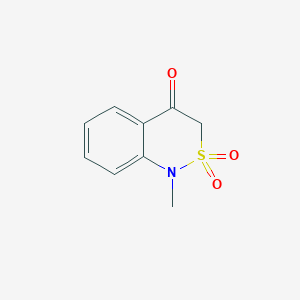
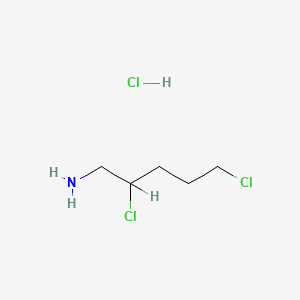
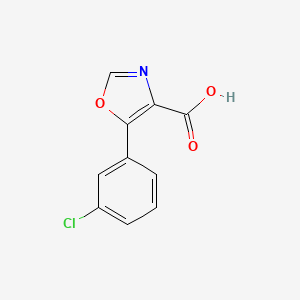
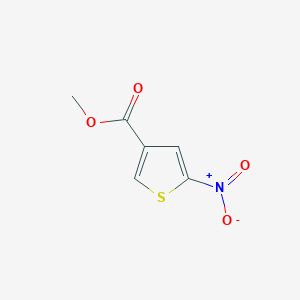
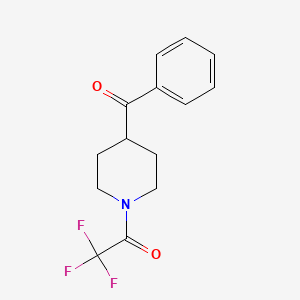
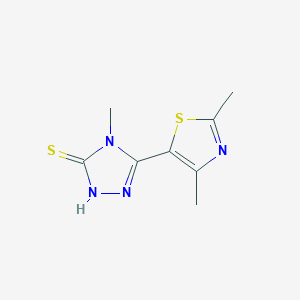
![1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B1363534.png)